molecular formula C16H19Cl2NO5 B3099641 (2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,3-dichloro-phenoxy)-2-pyrrolidinecarboxylic acid CAS No. 1354486-54-6

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,3-dichloro-phenoxy)-2-pyrrolidinecarboxylic acid

Cat. No. B3099641
CAS RN: 1354486-54-6
M. Wt: 376.2 g/mol
InChI Key: KPXBGHADVWKHSS-ONGXEEELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,3-dichloro-phenoxy)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C16H19Cl2NO5 and its molecular weight is 376.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sorption and Environmental Behavior

The sorption behavior of related phenoxy herbicides, such as 2,4-D, in soil and aquatic environments provides insights into the environmental fate of similar compounds. These substances interact with soil organic matter and minerals, impacting their mobility and degradation in natural ecosystems. Studies have indicated that soil parameters like pH, organic carbon content, and iron oxides significantly influence the sorption of phenoxy herbicides, suggesting similar interactions for related compounds (Werner et al., 2012).

Wastewater Treatment and Removal

The treatment of wastewater from the pesticide industry, which may contain compounds like 2,4-D and its derivatives, highlights methods for removing toxic pollutants. Biological processes and activated carbon have been shown to effectively reduce the concentration of such compounds in effluents, potentially applicable to related chemicals (Goodwin et al., 2018).

Antioxidant and Biological Activities

The study of synthetic phenolic antioxidants, which include compounds structurally similar to the subject chemical, sheds light on their occurrence, fate, and toxicity in various environments, including human exposure. These compounds, due to their phenolic structure, have been found to possess antioxidant properties and are present in many consumer products. The environmental and human health implications of such antioxidants, including their potential toxicity and endocrine-disrupting effects, are relevant to the broader understanding of phenolic compounds' impacts (Liu & Mabury, 2020).

Conjugation and Bioactivity Enhancement

Research on p-Coumaric acid and its conjugates, including those with phenolic structures, demonstrates how conjugation can enhance biological activities. These findings suggest that modifications to the phenolic core structure, as seen in the subject compound, could influence its bioactivity and potential applications in medicinal and industrial contexts (Pei et al., 2016).

properties

IUPAC Name

(2S,4S)-4-(2,3-dichlorophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2NO5/c1-16(2,3)24-15(22)19-8-9(7-11(19)14(20)21)23-12-6-4-5-10(17)13(12)18/h4-6,9,11H,7-8H2,1-3H3,(H,20,21)/t9-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXBGHADVWKHSS-ONGXEEELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,3-dichloro-phenoxy)-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,3-dichloro-phenoxy)-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,3-dichloro-phenoxy)-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,3-dichloro-phenoxy)-2-pyrrolidinecarboxylic acid
Reactant of Route 5
Reactant of Route 5
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,3-dichloro-phenoxy)-2-pyrrolidinecarboxylic acid
Reactant of Route 6
Reactant of Route 6
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,3-dichloro-phenoxy)-2-pyrrolidinecarboxylic acid

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